

Application Notes and Protocols: Tetrazine-Ph-Acid for Surface Functionalization

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Compound of Interest					
Compound Name:	Tetrazine-Ph-acid				
Cat. No.:	B611307	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrazine-Ph-acid and its derivatives are pivotal reagents in the field of bioconjugation and materials science, enabling the precise and efficient functionalization of surfaces. This is achieved through the highly selective and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, often referred to as tetrazine ligation. The carboxylic acid moiety of **Tetrazine-Ph-acid** allows for its initial covalent attachment to amine-presenting surfaces, such as nanoparticles, proteins, and other biomolecules, via stable amide bond formation. The tetrazine group then serves as a bioorthogonal handle for the subsequent "click" reaction with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This two-step approach provides a powerful platform for the modular assembly of complex functional materials for applications in targeted drug delivery, advanced imaging, and diagnostics.[1][2]

The key advantages of using tetrazine-based surface functionalization include the exceptionally fast reaction kinetics, the bioorthogonality of the reaction which proceeds efficiently in complex biological media without interfering with native functional groups, and the stability of the resulting conjugate.[3][4][5] The choice of substituents on the tetrazine ring can be tuned to modulate reactivity and stability.[6][7]

Quantitative Data: Reaction Kinetics



The rate of the iEDDA reaction is a critical parameter for successful surface functionalization, especially in biological systems where low concentrations are often required. The second-order rate constants (k₂) for the reaction between various tetrazine derivatives and dienophiles are summarized below. It is important to note that factors such as the specific tetrazine and TCO derivatives, solvent, and pH can significantly influence the reaction rate.[5][8]

Tetrazine Derivative	Dienophile	Second-Order Rate Constant (k ₂) [M ⁻¹ S ⁻¹]	Solvent/Condit ions	Reference
3,6-di-(2-pyridyl)- s-tetrazine	trans- cyclooctene	~2000	9:1 MeOH:water	[4][9]
Dimethyl- tetrazine (DMT)	axial TCO derivative	0.54	Not specified	[6]
Dipyridyl- tetrazine	axial TCO derivative	57.70	Not specified	[6]
Pyrimidine- tetrazine	TCO-coumarin	>80% fluorescence recovery in 30 min	Not specified	[6]
H-phenyl-, pyrimidyl- phenyl-, or bis(pyridyl)-Tz- scaffolds	тсо	>39,000	DPBS, 37 °C	[8]
Highly reactive tetrazines	TCO	>50,000	Not specified	[8][10]

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of a generic Tetrazine-Benzoic acid, its activation, and subsequent use in surface functionalization of amine-presenting materials, followed by the bioorthogonal ligation step.



Protocol 1: Synthesis of Tetrazine-Benzoic Acid

This protocol is adapted from a general method for synthesizing 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoic acid.[11]

Materials:

- 4-cyanobenzoic acid
- Zinc trifluoromethanesulfonate
- Methyl cyanide (Acetonitrile)
- Hydrazine monohydrate
- Sodium nitrite
- 1 M HCl
- Hexane
- · Ethyl acetate
- Argon atmosphere

Procedure:

- Combine 4-cyanobenzoic acid (10 mmol), zinc trifluoromethanesulfonate (5 mmol), and methyl cyanide in a reaction vessel.
- Slowly add hydrazine monohydrate (0.5 M) dropwise to the mixture.
- Stir the reaction mixture at 60 °C under an argon atmosphere for 24 hours.
- After cooling the reaction mixture, slowly add 50 mL of sodium nitrite solution (200 mM) in water.
- Adjust the pH of the mixture to 3.0 in a 1 L beaker.



- Once gas evolution ceases, collect the red precipitate by centrifugation.
- Wash the precipitate with 1 M HCl.
- Perform further purification using chromatography (Hexane:Ethyl acetate ratio between 10:1 and 15:1) to obtain pure tetrazine-benzoic acid.
- Characterize the synthesized product by ¹H NMR and ESI-MS.

Protocol 2: Surface Functionalization of Amine-Modified Surfaces

This protocol describes the covalent attachment of **Tetrazine-Ph-acid** to an amine-functionalized surface (e.g., nanoparticles, glass slides) via carbodiimide chemistry.[1]

Materials:

- Amine-functionalized surface/nanoparticles
- · Tetrazine-Ph-acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Activation Buffer: 0.1 M MES buffer, pH 6.0
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Washing Buffer: PBS or deionized water

Procedure:

Activation of Tetrazine-Ph-acid:



- Dissolve Tetrazine-Ph-acid in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- In a separate tube, dissolve EDC-HCl and NHS (or Sulfo-NHS) in the Activation Buffer.
- Add the EDC/NHS solution to the **Tetrazine-Ph-acid** solution. A molar excess of EDC and NHS is recommended.
- Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
- Conjugation to Amine-Surface:
 - Disperse the amine-functionalized nanoparticles or immerse the amine-modified surface in the Reaction Buffer.
 - Add the activated Tetrazine-Ph-NHS ester solution to the nanoparticle dispersion or surface.
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
- · Quenching and Washing:
 - Add Quenching Buffer to the reaction mixture to deactivate any unreacted NHS esters.
 Incubate for 15-30 minutes.
 - For nanoparticles, pellet them by centrifugation and wash three times with Washing Buffer.
 - For surfaces, wash thoroughly with Washing Buffer.
 - The resulting surface is now functionalized with tetrazine moieties.

Protocol 3: Bioorthogonal Ligation with a TCO-Functionalized Molecule

This protocol details the "click" reaction between the tetrazine-functionalized surface and a trans-cyclooctene (TCO)-modified molecule of interest (e.g., a fluorescent dye, a targeting ligand).[1]



Materials:

- Tetrazine-functionalized surface/nanoparticles (from Protocol 2)
- TCO-functionalized molecule of interest
- Reaction Buffer: PBS, pH 7.4

Procedure:

- Disperse the tetrazine-functionalized nanoparticles in the Reaction Buffer or immerse the functionalized surface in the buffer.
- Add the TCO-functionalized molecule to the nanoparticle dispersion or surface. A 1.5 to 5fold molar excess of the TCO-molecule is recommended to ensure a complete reaction.
- The reaction is typically very fast and can be complete within minutes to an hour at room temperature.[4] Incubation for 1-2 hours is generally sufficient.[12]
- (Optional but Recommended) To remove any unreacted TCO-molecule, the nanoparticles can be purified by centrifugation and washing with PBS, or the surface can be thoroughly washed with PBS.

Visualizations

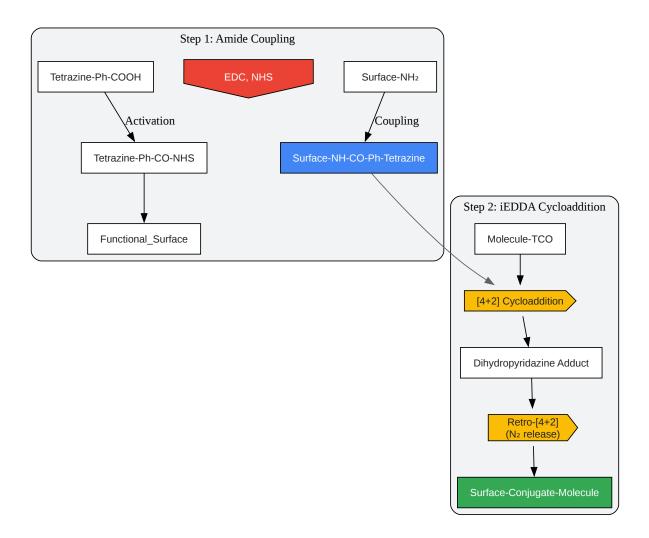




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Caption: Experimental workflow for surface functionalization.





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Caption: Reaction mechanism for surface functionalization.



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